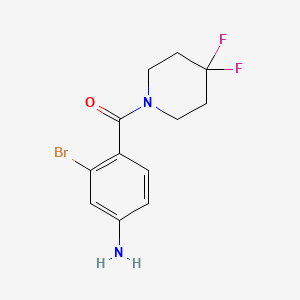
3,13-Octadecadien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an unsaturated alcohol with the molecular formula C₁₈H₃₄O and a molecular weight of 266.46 g/mol . It is characterized by the presence of two double bonds in the 3rd and 13th positions of the octadecane chain, making it a dienol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E,13Z)-Octadeca-3,13-dien-1-ol typically involves the coupling of appropriate alkenyl intermediates. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an inert atmosphere .
Industrial Production Methods
Industrial production of (3E,13Z)-Octadeca-3,13-dien-1-ol may involve large-scale Wittig reactions or other coupling reactions that ensure high yield and purity. The process is optimized to maintain the stereochemistry of the double bonds, which is crucial for the compound’s biological activity .
Analyse Des Réactions Chimiques
Types of Reactions
(3E,13Z)-Octadeca-3,13-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as acetates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Octadeca-3,13-dienal or octadeca-3,13-dienoic acid.
Reduction: Octadecan-1-ol.
Substitution: (3E,13Z)-Octadeca-3,13-dien-1-yl acetate.
Applications De Recherche Scientifique
(3E,13Z)-Octadeca-3,13-dien-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of fragrances and flavorings due to its unique scent profile.
Mécanisme D'action
The primary mechanism of action of (3E,13Z)-Octadeca-3,13-dien-1-ol involves its role as a pheromone. It binds to specific olfactory receptors in insects, triggering a behavioral response. The molecular targets include olfactory receptor neurons that are highly sensitive to the compound’s structure . In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E,13Z)-Octadeca-3,13-dien-1-yl acetate: An ester derivative with similar pheromonal activity.
(3Z,13Z)-Octadeca-3,13-dien-1-ol: A geometric isomer with different biological properties.
(2E,13Z)-Octadeca-2,13-dien-1-ol: Another isomer with distinct chemical and biological characteristics
Uniqueness
(3E,13Z)-Octadeca-3,13-dien-1-ol is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. This configuration allows it to interact selectively with olfactory receptors, making it highly effective in its role compared to other isomers .
Propriétés
Formule moléculaire |
C18H34O |
|---|---|
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
octadeca-3,13-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3 |
Clé InChI |
QBNCGBJHGBGHLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCCCCCC=CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)

![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)
